molecular formula C27H26N6O3 B14016008 Isophthalanilide,4''-di-2-imidazolin-2-yl-4-methoxy- CAS No. 21693-94-7

Isophthalanilide,4''-di-2-imidazolin-2-yl-4-methoxy-

Cat. No.: B14016008
CAS No.: 21693-94-7
M. Wt: 482.5 g/mol
InChI Key: LWXXHQDDIHAVLF-UHFFFAOYSA-N
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Description

N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE is a complex organic compound featuring imidazole rings. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE typically involves the formation of imidazole rings through the reaction of glyoxal and ammonia. The reaction conditions often require the use of polar solvents and specific catalysts to ensure the proper formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The imidazole rings in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple interactions with biological targets, making it a versatile compound for research and development .

Properties

CAS No.

21693-94-7

Molecular Formula

C27H26N6O3

Molecular Weight

482.5 g/mol

IUPAC Name

1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-methoxybenzene-1,3-dicarboxamide

InChI

InChI=1S/C27H26N6O3/c1-36-23-11-6-19(26(34)32-20-7-2-17(3-8-20)24-28-12-13-29-24)16-22(23)27(35)33-21-9-4-18(5-10-21)25-30-14-15-31-25/h2-11,16H,12-15H2,1H3,(H,28,29)(H,30,31)(H,32,34)(H,33,35)

InChI Key

LWXXHQDDIHAVLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NCCN3)C(=O)NC4=CC=C(C=C4)C5=NCCN5

Origin of Product

United States

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